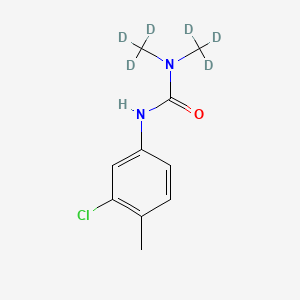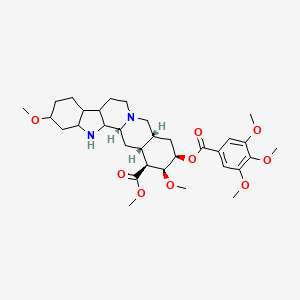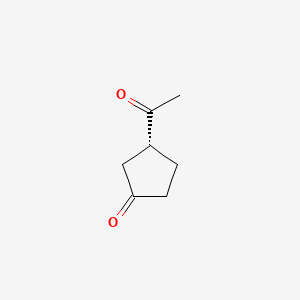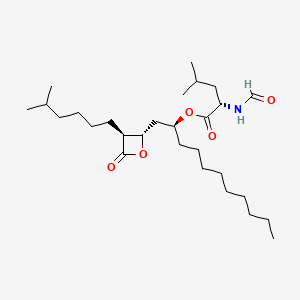
D-マンノース-13C-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Mannose-13C-2 is a stable isotope-labeled compound, specifically a form of D-Mannose where the carbon at the third position is replaced with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine .
科学的研究の応用
D-Mannose-13C-2 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various studies. Some of the key applications include:
作用機序
Target of Action
D-Mannose-13C-2, also known as D-Mannose-3-13C or (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal, is a carbohydrate that plays an important role in human metabolism . The primary targets of D-Mannose-13C-2 are specific proteins that undergo glycosylation, a process where a carbohydrate like D-Mannose-13C-2 is covalently attached .
Mode of Action
D-Mannose-13C-2 interacts with its targets through the process of glycosylation . This interaction results in changes to the structure and function of the target proteins, affecting their stability, activity, and cellular localization .
Biochemical Pathways
D-Mannose-13C-2 is involved in several biochemical pathways, particularly those related to amino acids and short-chain fatty acid metabolism . It is also a key player in the glycosylation of specific proteins, which can have downstream effects on various cellular processes .
Pharmacokinetics
The pharmacokinetics of D-Mannose-13C-2 involves its absorption, distribution, metabolism, and excretion (ADME). This characteristic can affect the bioavailability of D-Mannose-13C-2, as it competes with glucose for the same transporter and hexokinase .
Result of Action
The molecular and cellular effects of D-Mannose-13C-2’s action are largely dependent on its role in glycosylation. By interacting with specific proteins, D-Mannose-13C-2 can influence various cellular processes, including protein function and cellular signaling .
Action Environment
The action, efficacy, and stability of D-Mannose-13C-2 can be influenced by various environmental factors. For instance, the presence of other carbohydrates like glucose can affect the absorption of D-Mannose-13C-2 due to competition for the same transporters . Additionally, factors such as pH and temperature can potentially impact the stability of D-Mannose-13C-2 .
生化学分析
Biochemical Properties
This compound interacts with several enzymes and proteins, including phosphomannose isomerase, which converts D-Mannose-6-phosphate to D-Fructose-6-phosphate, and dolichyl-phosphate-mannose synthase, which catalyzes the transfer of mannose from GDP-mannose to dolichyl-phosphate, forming dolichyl-phosphate-mannose. These interactions are vital for the synthesis of glycoproteins and glycolipids, impacting various cellular processes .
Cellular Effects
D-Mannose-13C-2 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate immune responses by affecting the glycosylation of immune cell receptors, thereby altering their activity and interactions with other cells. Additionally, D-Mannose-13C-2 can impact cell signaling pathways by modifying the glycosylation status of signaling proteins, leading to changes in their activity and downstream effects .
In terms of gene expression, D-Mannose-13C-2 can influence the expression of genes involved in glycosylation and metabolism. This compound has been shown to affect the transcription of genes encoding glycosyltransferases and other enzymes involved in glycan synthesis, thereby modulating the overall glycosylation profile of cells .
Molecular Mechanism
At the molecular level, D-Mannose-13C-2 exerts its effects through various binding interactions with biomolecules. It binds to enzymes such as phosphomannose isomerase and dolichyl-phosphate-mannose synthase, facilitating the conversion of mannose to other sugar intermediates and the synthesis of glycoproteins and glycolipids. These interactions are essential for maintaining proper cellular function and homeostasis .
D-Mannose-13C-2 can also modulate enzyme activity by acting as a substrate or inhibitor. For example, it can inhibit the activity of certain glycosidases, enzymes that break down glycans, thereby affecting the turnover and remodeling of glycoproteins and glycolipids.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Mannose-13C-2 can change over time due to its stability and degradation. Studies have shown that D-Mannose-13C-2 is relatively stable under physiological conditions, allowing for long-term experiments and analyses. Prolonged exposure to high temperatures or acidic conditions can lead to its degradation, affecting its efficacy and reliability in experiments .
Long-term studies have demonstrated that D-Mannose-13C-2 can have sustained effects on cellular function, particularly in terms of glycosylation and metabolism. These effects can be observed in both in vitro and in vivo settings, providing valuable insights into the role of mannose in cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Mannose-13C-2 typically involves the incorporation of carbon-13 into the D-Mannose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. One common method involves the use of labeled glucose, which is then converted into D-Mannose-13C-2 through a series of enzymatic reactions .
Industrial Production Methods
Industrial production of D-Mannose-13C-2 involves large-scale synthesis using labeled carbon sources. The process is optimized to ensure high yield and purity of the final product. The production typically involves fermentation processes using microorganisms that can incorporate carbon-13 into their metabolic pathways, followed by extraction and purification of the labeled D-Mannose .
化学反応の分析
Types of Reactions
D-Mannose-13C-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and biochemical processes involving D-Mannose .
Common Reagents and Conditions
Common reagents used in the reactions involving D-Mannose-13C-2 include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the labeled compound .
Major Products Formed
The major products formed from the reactions involving D-Mannose-13C-2 depend on the type of reaction. For example, oxidation reactions may produce D-Mannonic acid, while reduction reactions may yield D-Mannitol .
類似化合物との比較
D-Mannose-13C-2 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
D-Mannose-4-13C: Labeled at the fourth carbon position.
D-Mannose-6-13C: Labeled at the sixth carbon position.
D-Glucose-3-13C: Labeled glucose at the third carbon position.
These compounds are used in similar research applications but differ in the specific carbon position that is labeled, which can affect their behavior and interactions in metabolic studies .
特性
IUPAC Name |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-UDMYWQARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([13C@@H]([C@@H](C=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-13C]Glycolaldehyde](/img/structure/B583812.png)


![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)




